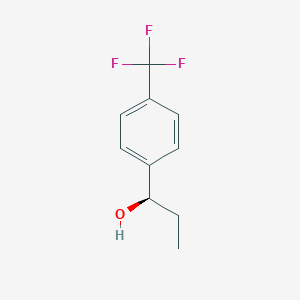

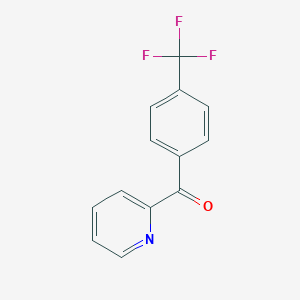

(R)-1-(4-三氟甲基苯基)-1-丙醇

描述

"(R)-1-(4-Trifluoromethylphenyl)-1-propanol" is an organic compound with significance in various fields, particularly in pharmaceuticals as an intermediate in the synthesis of antidepressant drugs like fluoxetine.

Synthesis Analysis

- The synthesis of similar compounds has been explored through various methods. For example, a study by (Inokuchi & Radin, 1987) involved synthesizing 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, a glucosyltransferase inhibitor.

- A complex synthesis process involving bromination, Grignard reaction, and oxidation was used in the synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone, as described by (Qiao Lin-lin, 2009).

Molecular Structure Analysis

- The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) was determined using single-crystal X-ray diffraction, as found in the research by (Lamprecht, Leipoldt & Zyl, 1985).

Chemical Reactions and Properties

- Chemical reactions and properties of similar compounds have been extensively studied. For example, the study of the synthesis and characterization of novel polyimides derived from a similar fluorinated aromatic diamine monomer by (Yin et al., 2005) provides insights into the reactive nature of these compounds.

Physical Properties Analysis

- The physical properties of such compounds can be quite complex. The study by (Xavier, Periandy & Ramalingam, 2015) on 1-phenyl-1-propanol, an intermediate of fluoxetine, analyzed its spectroscopic properties, indicating the varied physical properties of these compounds.

科学研究应用

镇咳和中枢镇静剂: 它被用作治疗剂的纯对映异构体,特别是在镇咳和中枢镇静应用中 (Bianchi 等人,1992)。

抗惊厥活性: 该化合物在合成的 2-氨基-1-苯基-1-丙醇中显示出抗惊厥活性的潜力,ED50 为 16.5 ± 2.8 mg/kg (Musso 等人,1997)。

生物学兴趣: 由于其高碎裂障碍和生物学应用,它在生物物理学研究中引起兴趣 (Piccirillo 等人,2004)。

生物相容性微乳液: 它被用作生物相容性微乳液中的助表面活性剂,以获得更灵活的界面和降低的膜极性 (Papadimitriou 等人,2008)。

对映体纯醇的生产: 该化合物参与脂酶催化的与 3-(4-三氟甲基苯基)丙酸乙烯酯的酯交换反应,以产生对映体纯的一级醇 (Kawasaki 等人,2005)。

心脏选择性 β 受体阻滞剂的构件: 它充当心脏选择性 β 受体阻滞剂阿替洛尔的构件 (Lund 等人,2016)。

未来方向

属性

IUPAC Name |

(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPWVWRWAPFFNC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436537 | |

| Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Trifluoromethylphenyl)-1-propanol | |

CAS RN |

112777-69-2 | |

| Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

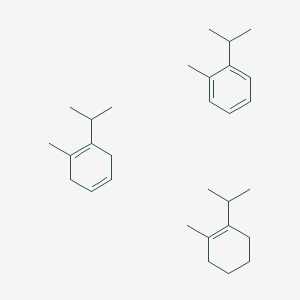

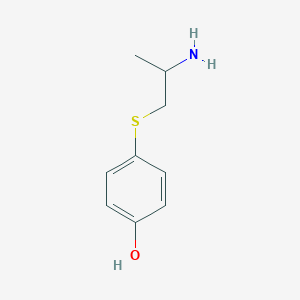

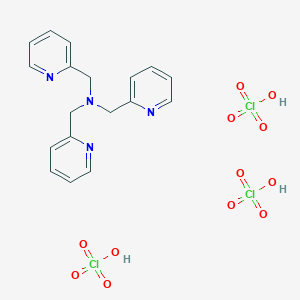

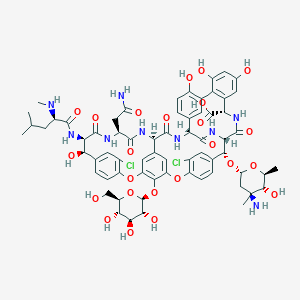

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)